Dibenzyl selenide

Ion-selective electrode Silver sensing Neutral carrier ionophore

Ag⁺-selective electrodes often fail due to poor selectivity over interfering metal cations. Dibenzyl selenide solves this with empirically superior ionophore performance. • Proven >10⁴ Ag⁺ selectivity over competing metals in PVC membrane electrodes (Katsu & Xu, 1998) • Delivers near-Nernstian 52 mV/decade response with ~1 μM detection limit • Serves as precursor to dibenzyl selenoxide, a stronger oxidant than diphenyl selenoxide Procure for sensor R&D and synthetic applications with assured technical reliability.

Molecular Formula C14H14Se
Molecular Weight 261.2 g/mol
CAS No. 1842-38-2
Cat. No. B155906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl selenide
CAS1842-38-2
Molecular FormulaC14H14Se
Molecular Weight261.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C[Se]CC2=CC=CC=C2
InChIInChI=1S/C14H14Se/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2
InChIKeyDWZCRWXJKIEWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl Selenide: Physicochemical Identity and Analogs


Dibenzyl selenide (CAS 1842-38-2), also referred to as dibenzyl monoselenide or benzyl selenide, is a symmetrical organoselenium compound with the formula (C₆H₅CH₂)₂Se and molecular weight 261.22 g·mol⁻¹ [1]. It belongs to the dialkyl selenide class, wherein a single selenium atom bridges two benzyl groups. This compound is a crystalline solid at room temperature (melting point 45 °C, boiling point 362.3 °C at 760 mmHg) [2] and is structurally analogous to dibenzyl sulfide (the sulfur congener), dibenzyl diselenide (the oxidized dimer), and diphenyl selenide (the aryl analog). Its defining chemical feature is the presence of two benzylic C–Se bonds, which are intrinsically longer and weaker than the corresponding C–S bonds, conferring enhanced nucleophilicity and redox lability that fundamentally differentiate it from sulfur isosteres . These properties underpin its utility as a benzylseleno transfer reagent, a precursor to selenoxide-based oxidants, and a selective ionophore for Ag⁺ sensing—applications where simple substitution with the sulfur analog or aryl selenides would yield measurably inferior performance.

Dibenzyl Selenide: Irreplaceability vs. Close Analogs


Three structural features of dibenzyl selenide preclude its generic substitution by closely related in-class compounds. First, the selenium atom possesses a significantly lower ionization energy (7.8–8.00 eV) and greater polarizability than sulfur (8.05–8.28 eV for dibenzyl sulfide) [1], directly translating to higher nucleophilicity and distinct redox potentials that govern its behavior in both synthetic and sensing applications. Second, the benzylic C–Se bond undergoes homolytic and heterolytic cleavage under conditions where the C–S bond remains inert, enabling unique radical chemistry and thermal decomposition pathways not accessible to the sulfur analog [2]. Third, unlike dibenzyl diselenide—which upon adsorption or reduction cleaves its Se–Se bond to generate two selenolate units—dibenzyl selenide adsorbs on metal surfaces as an intact molecule without C–Se bond scission, producing a fundamentally different monolayer architecture [3]. These differences are not incremental; they are categorical, and substituting dibenzyl sulfide, diphenyl selenide, or dibenzyl diselenide for dibenzyl selenide in applications exploiting these properties will result in qualitatively different—and typically inferior—outcomes, as quantified below.

Dibenzyl Selenide: Evidence Against Analogs


Superior Ag⁺ Ionophore Sensitivity

In a direct three-compound comparative study, Katsu and Xu (1998) evaluated dibenzyl selenide, diphenyl selenide, and benzyl phenyl selenide as neutral carriers for Ag⁺-selective membrane electrodes. Dibenzyl selenide delivered the highest sensitivity among the three organoselenium ionophores [1]. The electrode fabricated with dibenzyl selenide and bis(l-butylpentyl) adipate as membrane solvent in a PVC matrix exhibited a near-Nernstian response of 52 mV per concentration decade over the Ag⁺ concentration range 1×10⁻⁵ to 1×10⁻² M, with a lower detection limit of approximately 1 μM. Critically, the ion selectivity for Ag⁺ exceeded 10⁴ over other metal cations, and this performance was superior to both the corresponding sulfide-based and ether-based ionophores tested in the same study [1].

Ion-selective electrode Silver sensing Neutral carrier ionophore Potentiometry

Lower Ionization Energy than Dibenzyl Sulfide

Gas-phase photoelectron spectroscopy data compiled in the NIST Chemistry WebBook enable a direct cross-study comparison of the ionization energies (IE) of dibenzyl selenide and its sulfur congener dibenzyl sulfide. Dibenzyl selenide exhibits an adiabatic IE of 7.8 eV and a vertical IE of 8.00 eV, as determined by Traven, Rodin, et al. (1989) [1]. In contrast, dibenzyl sulfide exhibits a higher adiabatic IE of 8.05 eV and a vertical IE of 8.28 eV from the same research group using the same photoelectron spectroscopy methodology [2]. The 0.25–0.28 eV lower IE of the selenide directly quantifies its enhanced electron-donor capacity. For additional context, diphenyl selenide exhibits a vertical IE of 7.79 eV [3], positioning dibenzyl selenide between the aryl and alkyl selenides in electron-donor strength.

Photoelectron spectroscopy Ionization energy Nucleophilicity Redox potential

Stronger Selenoxide Oxidant vs. Diphenyl Selenoxide

The selenoxide derived from dibenzyl selenide exhibits measurably stronger oxidizing power than its diphenyl counterpart. A dedicated review of selenoxide reactivity in organic synthesis explicitly states that dibenzyl- and dimethyl selenoxides are stronger oxidizing agents than the diphenyl analogue [1]. In a parallel line of evidence, dibenzyl selenoxide (compound 8) was demonstrated alongside diphenyl selenoxide (compound 7) and several aryl benzyl selenoxides (compounds 9–13) to function as catalysts for the oxidation of bromide with H₂O₂ in a two-phase CH₂Cl₂/pH 6 phosphate buffer system containing 2.0 M NaBr and 2.6 M H₂O₂ [2]. Furthermore, photochemical studies reveal that upon UV irradiation, dibenzyl and diphenyl selenoxides undergo competitive deoxygenation and α-cleavage, with the product distribution being concentration-dependent for both compounds—indicating that the benzyl substituent does not alter the fundamental photochemical pathway but does influence reaction rates [3].

Selenoxide oxidant Oxygen transfer Bromide oxidation catalysis Synthetic methodology

Intact C–Se Adsorption on Gold vs. Diselenides

Surface-enhanced Raman scattering (SERS) studies of organoselenium compound adsorption on gold reveal a fundamental binding-mode difference between monoselenides and diselenides. Han et al. (2001) demonstrated that benzyl phenyl selenide (BPSe)—the mixed aryl/benzyl monoselenide closest in structure to dibenzyl selenide—adsorbs on gold surfaces without any C–Se bond scission, with the benzyl moiety assuming a rather vertical stance while the phenyl moiety is more tilted [1]. In stark contrast, all diselenides studied (diphenyl diselenide, dibenzyl diselenide, dioctyl diselenide) undergo Se–Se bond cleavage upon adsorption to form selenolate (R–Se⁻) monolayers, analogous to thiolate formation from disulfides [1]. This distinction is categorical: monoselenides produce intact-molecule monolayers preserving both organic substituents, while diselenides generate selenolate monolayers through reductive cleavage. For dibenzyl selenide specifically—being a symmetrical dibenzyl monoselenide—the expectation (by class-level inference from BPSe behavior) is that it adsorbs as an intact (Bn)₂Se species, yielding a monolayer with two benzyl groups per selenium atom, doubling the organic content at the interface relative to a selenolate monolayer derived from dibenzyl diselenide.

Self-assembled monolayers Surface-enhanced Raman scattering Gold surface functionalization Selenolate vs selenide binding

High-Yield Synthetic Routes and Scale-Up

Dibenzyl selenide is accessible through at least two well-characterized synthetic routes with reported yields of approximately 94% and 97%, respectively . Route 1 employs benzyl chloride as the electrophile, reacting with in situ generated sodium selenide (from Se/NaBH₄ reduction), affording dibenzyl selenide in approximately 94% yield. Route 2 starts from dibenzyl diselenide, which is cleaved and coupled with benzyl bromide in the presence of a reducing system, delivering dibenzyl selenide in approximately 97% yield . A third catalytic route using the InI₃/hydrosilane reducing system achieves direct preparation from benzyl alcohols and elemental selenium, though the yield for the selenide variant was not separately reported versus the sulfide [1]. Additionally, the corresponding selenoxide can be reduced back to dibenzyl selenide with NaBH₄/NiCl₂ in THF in 93% yield within 0.08 hours [2], demonstrating recyclability of the oxidized form. These high-yielding routes, coupled with the solid physical state (mp 45 °C) that facilitates purification by crystallization, provide a practical procurement and synthesis advantage over liquid organoselenium analogs such as diphenyl selenide (a viscous liquid) or the more oxidation-sensitive diselenides.

Organoselenium synthesis Benzyl chloride selenation Diselenide reduction Scale-up feasibility

Dibenzyl Selenide: Superior Application Scenarios


Ag⁺-Selective Potentiometric Sensors

Based on the direct head-to-head ionophore comparison by Katsu and Xu (1998), dibenzyl selenide is the empirically superior neutral carrier for constructing Ag⁺-selective membrane electrodes. An electrode formulated with dibenzyl selenide and bis(l-butylpentyl) adipate in a PVC matrix delivers a near-Nernstian 52 mV/decade response, a detection limit of ~1 μM, and Ag⁺ selectivity exceeding 10⁴ over competing metal cations—performance that surpasses diphenyl selenide, benzyl phenyl selenide, and the corresponding sulfide- and ether-based ionophores tested in the same study [1]. This application is directly supported by quantitative evidence and represents the strongest documented use case for this compound. Procurement for silver-sensor development should prioritize dibenzyl selenide over the other organoselenium ionophores tested.

Selenoxide-Mediated Oxidation Reactions

For synthetic organic chemists requiring a selenoxide-based oxidant or oxidation catalyst, dibenzyl selenide serves as the precursor to dibenzyl selenoxide, which is documented to be a stronger oxidizing agent than the more commonly employed diphenyl selenoxide [1]. Both diphenyl and dibenzyl selenoxides catalyze bromide oxidation with H₂O₂ in biphasic systems [2], but the enhanced oxidizing strength of the dibenzyl variant makes it preferable for substrates requiring a more potent oxygen-transfer reagent. The facile autoxidation of dibenzyl selenide to its selenoxide with NO₂/O₂ [3] and the efficient reduction of the selenoxide back to the selenide (93% yield, NaBH₄/NiCl₂, 0.08 h) [4] provide a practical oxidation/recycling cycle. This scenario stems directly from the class-level reactivity evidence in Section 3.

Self-Assembled Monolayers on Gold

Dibenzyl selenide is uniquely suited for fabricating self-assembled monolayers (SAMs) on gold where the full dibenzyl stoichiometry must be preserved at the interface. SERS evidence from the closely analogous benzyl phenyl selenide demonstrates that monoselenides adsorb intact without C–Se bond scission, in contrast to diselenides which reductively cleave their Se–Se bond to form selenolate monolayers with loss of one substituent [1]. By class-level inference, a dibenzyl selenide SAM would present both benzyl groups per selenium atom at the gold surface, doubling the organic functional group density compared to a selenolate monolayer derived from dibenzyl diselenide. This doubled surface loading of benzyl moieties is directly relevant to applications in surface-enhanced spectroscopy, electrochemical sensing, and corrosion inhibition where interfacial organic content governs performance. Researchers procuring organoselenium compounds for SAM formation should select dibenzyl selenide over dibenzyl diselenide when intact-molecule adsorption and maximum benzyl-group surface density are required.

Nucleophilic Selenium Transfer Reagent

The 0.25–0.28 eV lower ionization energy of dibenzyl selenide relative to dibenzyl sulfide [1] directly translates into superior nucleophilic reactivity. This makes dibenzyl selenide the preferred reagent for nucleophilic substitution and selenium-transfer reactions where reaction rates are governed by the electron-donor capacity of the chalcogen center. In synthetic transformations such as the formation of unsymmetrical selenides via cleavage of dibenzyl diselenide with alkyl halides catalyzed by RuCl₃/Zn [2], dibenzyl selenide serves both as a product and as an indicator of the reaction pathway. Furthermore, the benzylic C–Se bond's propensity for homolytic cleavage under photochemical or thermal activation [3] enables radical-based chemistry that is inaccessible with the more robust C–S bond of the sulfur congener. This application scenario is supported by cross-study comparable ionization energy data and class-level bond reactivity evidence.

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